N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-4-nitrobenzamide
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Overview
Description
N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-4-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-4-nitrobenzamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium persulfate (K₂S₂O₈) and iodine (I₂) .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOCH₃ in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while oxidation can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL)propanamide
- N-(7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL)-3-phenylacrylamide
- 7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-yl)methanol
Uniqueness
N-{7-Methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}-4-nitrobenzamide is unique due to its nitrobenzamide moiety, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H16N4O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C21H16N4O3/c1-14-11-12-24-18(13-14)22-19(15-5-3-2-4-6-15)20(24)23-21(26)16-7-9-17(10-8-16)25(27)28/h2-13H,1H3,(H,23,26) |
InChI Key |
WILUMSZZONIWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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